5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 6th position, and an N-(2-propan-2-ylphenyl) substituent on the pyridine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-6-methylpyridine-2-carboxylic acid and 2-propan-2-ylphenylamine.
Coupling Reaction: The carboxylic acid group of 5-fluoro-6-methylpyridine-2-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole). This activated intermediate is then reacted with 2-propan-2-ylphenylamine to form the desired carboxamide.
Reaction Conditions: The coupling reaction is typically carried out in a solvent such as DMF (dimethylformamide) or DCM (dichloromethane) under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-methylpyridine-2-carboxamide: Lacks the N-(2-propan-2-ylphenyl) substituent.
6-Methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide: Lacks the fluorine atom at the 5th position.
5-Fluoro-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide: Lacks the methyl group at the 6th position.
Uniqueness
The presence of both the fluorine atom at the 5th position and the N-(2-propan-2-ylphenyl) substituent on the pyridine ring imparts unique chemical and biological properties to 5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide
Properties
IUPAC Name |
5-fluoro-6-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-10(2)12-6-4-5-7-14(12)19-16(20)15-9-8-13(17)11(3)18-15/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRXUUQQHGOOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CC=CC=C2C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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